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Compound of Interest

Compound Name: BMS-764459

Cat. No.: B606247 Get Quote

An In-depth Technical Guide on the Core Chemical Properties, Signaling Pathways, and

Experimental Protocols for the Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist

BMS-764459.

This guide is intended for researchers, scientists, and drug development professionals

interested in the potent and selective CRF1 receptor antagonist, BMS-764459. This document

provides a comprehensive overview of its chemical properties, mechanism of action, and

detailed experimental protocols for its synthesis, characterization, and biological evaluation.

Core Compound Information
BMS-764459 is a potent, orally bioavailable, non-peptide antagonist of the corticotropin-

releasing factor 1 (CRF1) receptor.[1][2] It has been investigated for its potential therapeutic

effects in anxiety and other stress-related disorders. Additionally, it has been identified as an

atypical inducer of Cytochrome P450 1A1 (CYP1A1).
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Property Value Reference

CAS Number 1188407-45-5 [1]

Molecular Formula C₁₉H₂₁F₂N₅O₃ [1]

Molecular Weight 405.40 g/mol [1]

IUPAC Name

(S)-4-(1-Cyclopropyl-2-

methoxyethyl)-6-((6-

(difluoromethoxy)-2,5-

dimethylpyridin-3-yl)amino)-5-

oxo-4,5-dihydropyrazine-2-

carbonitrile

Appearance White to light brown powder

Solubility Soluble in DMSO

Purity ≥98% (HPLC)

Biological Activity
Target Action IC₅₀/EC₅₀ Reference

CRF1 Receptor Antagonist
IC₅₀ = 0.86 nM (rat

CRF1 binding assay)

IC₅₀ = 1.9 nM (cAMP

production in human

Y-79 cells)

CYP1A1 Atypical Inducer -

Signaling Pathways
As a CRF1 receptor antagonist, BMS-764459 primarily modulates the signaling pathways

activated by corticotropin-releasing factor (CRF) and other endogenous ligands like urocortins.

The CRF1 receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the

Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in
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intracellular cyclic AMP (cAMP) levels. However, it can also couple to other G-proteins,

activating alternative signaling cascades.
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Caption: BMS-764459 Signaling Pathway.

Experimental Protocols
Synthesis of BMS-764459
The synthesis of BMS-764459 has been described in the literature. The following is a

generalized protocol based on the published strategy.

Synthesis of BMS-764459

Starting Material A
(Pyrazinone core)

Coupling Reaction

Starting Material B
(Pyridinamine derivative)

Purification Final Product
(BMS-764459)
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Caption: General Synthesis Workflow.

Detailed Methodology:

Coupling of the Pyrazinone and Pyridinamine Moieties: The core structure is assembled via

a coupling reaction between a suitably substituted pyrazinone intermediate and the 6-

(difluoromethoxy)-2,5-dimethylpyridin-3-amine fragment. This reaction is typically carried out

in an appropriate solvent such as dioxane or DMF, with a suitable base (e.g., potassium

carbonate) and a palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g.,

Xantphos). The reaction mixture is heated to facilitate the coupling.

Work-up and Purification: Following the coupling reaction, the mixture is cooled, and the

solvent is removed under reduced pressure. The residue is then partitioned between an

organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and

concentrated. The crude product is purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Final Product Characterization: The purified BMS-764459 is characterized by standard

analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm

its identity and purity.

CRF1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of

BMS-764459 for the CRF1 receptor.

Materials:

Cell membranes prepared from cells expressing the human CRF1 receptor (e.g., CHO-K1

cells).

Radioligand: [¹²⁵I]-Tyr-Sauvagine or [³H]-Antalarmin.

BMS-764459.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1%

BSA.

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

96-well filter plates (e.g., Millipore Multiscreen).

Scintillation fluid and a microplate scintillation counter.

Methodology:

Compound Preparation: Prepare serial dilutions of BMS-764459 in assay buffer.

Assay Setup: In a 96-well plate, add in the following order:

50 µL of assay buffer (for total binding) or a non-labeled CRF1 antagonist (for non-specific

binding).

50 µL of the BMS-764459 dilution.

50 µL of the radioligand at a concentration close to its Kd.

100 µL of the CRF1 receptor membrane preparation.

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a

vacuum manifold.

Washing: Wash the filters three times with ice-cold wash buffer.

Detection: Allow the filters to dry, add scintillation fluid to each well, and count the

radioactivity using a microplate scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC₅₀ value for BMS-764459 by non-linear regression analysis of

the competition binding data.
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Functional Antagonism Assay (cAMP Production)
This assay measures the ability of BMS-764459 to inhibit agonist-induced cAMP production in

cells expressing the CRF1 receptor.

Materials:

CHO-K1 cells stably expressing the human CRF1 receptor.

CRF (ovine or human) as the agonist.

BMS-764459.

Cell culture medium.

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1%

BSA.

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

Cell Culture: Plate the CRF1-expressing CHO-K1 cells in a 96-well plate and grow to

confluence.

Compound Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with

various concentrations of BMS-764459 for 30 minutes at 37°C.

Agonist Stimulation: Add CRF at a concentration that elicits a submaximal response (e.g.,

EC₈₀) to all wells except the basal control.

Incubation: Incubate the plate for 30 minutes at 37°C.

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to

the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis: Generate a dose-response curve for the inhibition of CRF-stimulated cAMP

production by BMS-764459 and calculate the IC₅₀ value.
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CYP1A1 Induction Assay
This protocol outlines a method to assess the potential of BMS-764459 to induce CYP1A1

expression in primary human hepatocytes.

CYP1A1 Induction Assay Workflow

Plate Primary Human Hepatocytes

Treat with BMS-764459

Incubate for 48-72 hours

Isolate RNA

Reverse Transcription to cDNA

Quantitative PCR (qPCR)

Analyze CYP1A1 mRNA levels

Click to download full resolution via product page
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Caption: CYP1A1 Induction Assay Workflow.

Materials:

Cryopreserved primary human hepatocytes.

Hepatocyte culture medium.

BMS-764459.

Positive control inducer (e.g., omeprazole for CYP1A2, which can have some cross-

induction of CYP1A1, or a more specific CYP1A1 inducer like TCDD, used with caution).

RNA isolation kit.

Reverse transcription kit.

qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH).

Real-time PCR instrument.

Methodology:

Hepatocyte Plating: Thaw and plate primary human hepatocytes in collagen-coated plates

according to the supplier's protocol. Allow the cells to attach and form a monolayer.

Compound Treatment: Treat the hepatocytes with various concentrations of BMS-764459, a

vehicle control (e.g., 0.1% DMSO), and a positive control for 48 to 72 hours. Replace the

medium with fresh compound-containing medium every 24 hours.

RNA Isolation: At the end of the treatment period, wash the cells and lyse them to isolate

total RNA using a commercial kit.

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription

kit.

Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a

housekeeping gene to determine the relative mRNA expression levels.
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Data Analysis: Calculate the fold change in CYP1A1 mRNA expression in BMS-764459-

treated cells relative to the vehicle-treated cells, normalized to the housekeeping gene, using

the ΔΔCt method.

Conclusion
BMS-764459 is a valuable research tool for investigating the role of the CRF1 receptor in

various physiological and pathological processes. This guide provides essential information

and detailed protocols to facilitate its study by the scientific community. The dual activity of

BMS-764459 as a CRF1 antagonist and a CYP1A1 inducer warrants careful consideration in

the design and interpretation of in vitro and in vivo experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-
methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-
dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1
receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [BMS-764459: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606247#bms-764459-cas-number-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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